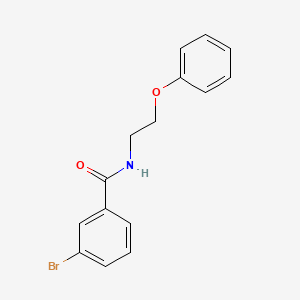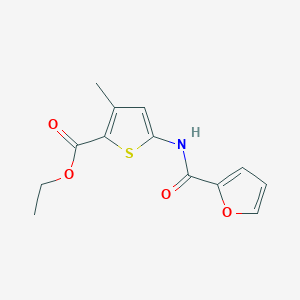
3-bromo-N-(2-phenoxyethyl)benzamide
描述
3-Bromo-N-(2-phenoxyethyl)benzamide, also known as BPEB, is an aromatic amide and a derivative of benzamide. It is a colorless, odorless, water-soluble compound that has a melting point of 83-84°C. BPEB has a wide range of applications in synthetic organic chemistry, including its use as a reagent in organic synthesis, as an intermediate in the synthesis of various pharmaceuticals, and as a building block in the synthesis of polymers.
科学研究应用
3-bromo-N-(2-phenoxyethyl)benzamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an intermediate in the synthesis of various pharmaceuticals, and as a building block in the synthesis of polymers. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyrazoles and thiazoles. In addition, 3-bromo-N-(2-phenoxyethyl)benzamide has been used in the synthesis of various organic dyes, as well as in the synthesis of various other organic compounds.
作用机制
The reaction mechanism of 3-bromo-N-(2-phenoxyethyl)benzamide is not yet fully understood. However, it is believed that the reaction is initiated by the formation of a bromonium ion, which is then followed by a nucleophilic attack by the nucleophile, 2-phenoxyethanol. This leads to the formation of a new C-N bond, which is then followed by a proton transfer, resulting in the formation of the final product, 3-bromo-N-(2-phenoxyethyl)benzamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-N-(2-phenoxyethyl)benzamide have not yet been fully studied. However, it has been shown to have some antibacterial activity against Escherichia coli and Staphylococcus aureus. In addition, it has been shown to have some antifungal activity against Candida albicans.
实验室实验的优点和局限性
The main advantage of using 3-bromo-N-(2-phenoxyethyl)benzamide in lab experiments is its water solubility, which makes it easy to work with. In addition, it is relatively inexpensive and can be easily synthesized in the lab. However, there are some limitations to using 3-bromo-N-(2-phenoxyethyl)benzamide in lab experiments. For example, it is not very stable at high temperatures and is sensitive to light.
未来方向
The potential future directions for 3-bromo-N-(2-phenoxyethyl)benzamide include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in synthetic organic chemistry and pharmaceuticals. In addition, further research could be conducted on its potential uses in the synthesis of heterocyclic compounds, organic dyes, and other organic compounds. Additionally, further research could be conducted on its potential uses as an antimicrobial agent and its potential uses in drug delivery systems.
合成方法
3-bromo-N-(2-phenoxyethyl)benzamide can be synthesized through a two-step process. The first step involves the reaction of 3-bromobenzamide with 2-phenoxyethanol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting 3-bromo-N-(2-phenoxyethyl)benzamide with an acid, such as hydrochloric acid. The reaction yields a salt of 3-bromo-N-(2-phenoxyethyl)benzamide, which can be isolated and purified by recrystallization.
属性
IUPAC Name |
3-bromo-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHZLRDNWKFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292661 | |
| Record name | 3-Bromo-N-(2-phenoxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-phenoxyethyl)benzamide | |
CAS RN |
903796-26-9 | |
| Record name | 3-Bromo-N-(2-phenoxyethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903796-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-(2-phenoxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548813.png)
![1-{[(3,4-difluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548821.png)
![1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548824.png)
![ethyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate](/img/structure/B6548830.png)
![N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548834.png)
![3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B6548841.png)





![N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6548903.png)
![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6548909.png)
